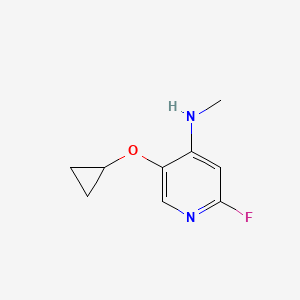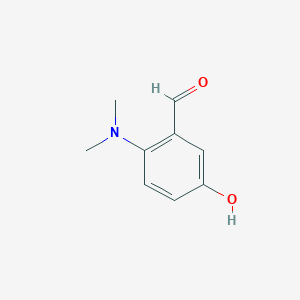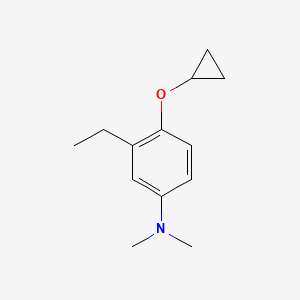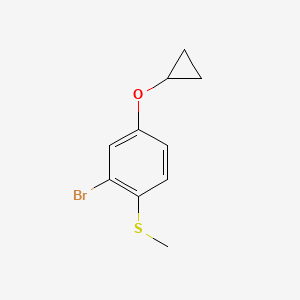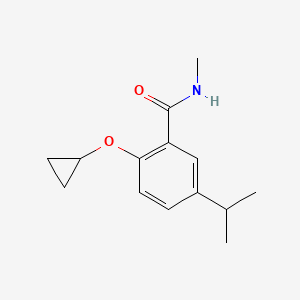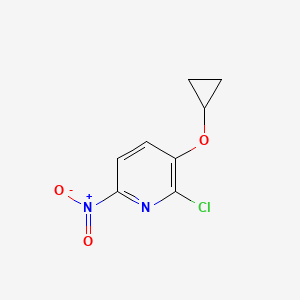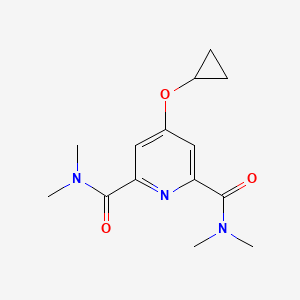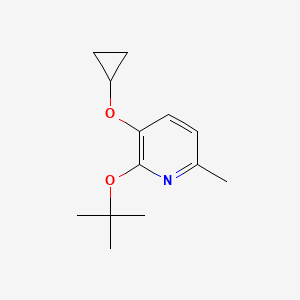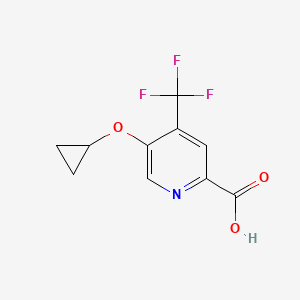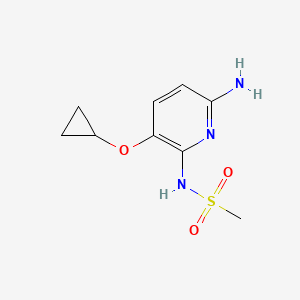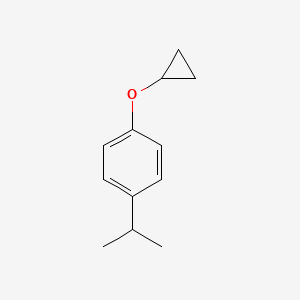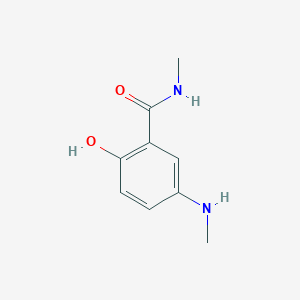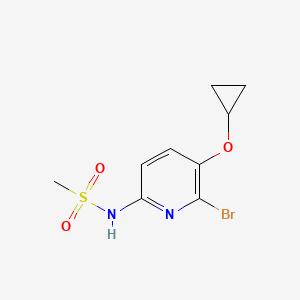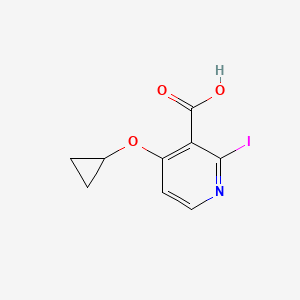
4-Cyclopropoxy-2-iodonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-iodonicotinic acid is a chemical compound with the molecular formula C9H8INO3 and a molecular weight of 305.07 g/mol . This compound is a derivative of nicotinic acid, which is known for its various applications in pharmaceuticals and organic synthesis.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-2-iodonicotinic acid typically involves the iodination of a nicotinic acid derivative followed by the introduction of a cyclopropoxy group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 2-position of the nicotinic acid ring. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a cyclopropyl alcohol derivative .
Analyse Chemischer Reaktionen
4-Cyclopropoxy-2-iodonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound may be used in the study of biological pathways involving nicotinic acid derivatives.
Industry: The compound can be used in the synthesis of other chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-iodonicotinic acid is not well-documented. as a derivative of nicotinic acid, it may interact with similar molecular targets and pathways. Nicotinic acid derivatives are known to interact with receptors involved in lipid metabolism and other biological processes .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-2-iodonicotinic acid can be compared with other nicotinic acid derivatives, such as 2-chloronicotinic acid and 2-bromo-nicotinic acid . These compounds share similar structures but differ in the substituents attached to the nicotinic acid ring. The unique cyclopropoxy group in this compound may confer distinct chemical and biological properties compared to its analogs .
Similar compounds include:
- 2-Chloronicotinic acid
- 2-Bromo-nicotinic acid
- 4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol
Eigenschaften
Molekularformel |
C9H8INO3 |
|---|---|
Molekulargewicht |
305.07 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8INO3/c10-8-7(9(12)13)6(3-4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI-Schlüssel |
JTDHJGIIHOUBGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C(=NC=C2)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


